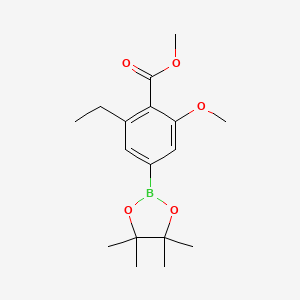![molecular formula C13H10F2OS B8076537 2-[(2,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076537.png)
2-[(2,4-Difluorophenyl)methoxy]benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “2-[(2,4-Difluorophenyl)methoxy]benzenethiol” is a chemical entity listed in the PubChem database
Méthodes De Préparation
The synthesis of 2-[(2,4-Difluorophenyl)methoxy]benzenethiol involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for the synthesis of this compound often involve controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
2-[(2,4-Difluorophenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving reducing agents like sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions are typically optimized to achieve the desired product yield and purity.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used. These products can include various derivatives and analogs of this compound.
Applications De Recherche Scientifique
2-[(2,4-Difluorophenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Difluorophenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-[(2,4-Difluorophenyl)methoxy]benzenethiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors, such as:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Reactivity: The reactivity of this compound compared to similar compounds in various chemical reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
2-[(2,4-difluorophenyl)methoxy]benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2OS/c14-10-6-5-9(11(15)7-10)8-16-12-3-1-2-4-13(12)17/h1-7,17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRFBLJKYGLBSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)F)F)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Tert-Butyl 2-Ethyl 4-Oxo-6,7-Dihydropyrazolo[1,5-A]Pyrazine-2,5(4H)-Dicarboxylate](/img/structure/B8076503.png)


![4-[(2,5-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076521.png)
![4-[(2,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076527.png)
![3-[(2,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076533.png)
![2-[(2,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076546.png)
![4-[(2,4-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076550.png)
![4-[(3,5-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076557.png)
